N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclopentyl]-3-(trifluoromethyl)aniline
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Overview
Description
N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclopentyl]-3-(trifluoromethyl)aniline is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and a trifluoromethyl-substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclopentyl]-3-(trifluoromethyl)aniline typically involves multistep reactions. One common method includes the formation of the tetrazole ring through the reaction of sodium azide with a suitable nitrile precursor in the presence of a catalyst such as zinc chloride . The cyclopentyl group can be introduced via a Grignard reaction, followed by the coupling of the trifluoromethyl-substituted aniline through a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce production times .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclopentyl]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under specific conditions.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
Major products formed from these reactions include tetrazole N-oxides, amine derivatives, and substituted aniline compounds .
Scientific Research Applications
N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclopentyl]-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclopentyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions and influencing enzymatic activity . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-cyclopentyl-1H-tetrazol-5-yl)-2-methylpropyl]-N-methylcyclohexanamine
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives
Uniqueness
N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclopentyl]-3-(trifluoromethyl)aniline is unique due to its combination of a tetrazole ring, a cyclopentyl group, and a trifluoromethyl-substituted aniline. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H24F3N5 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[1-(1-cyclohexyltetrazol-5-yl)cyclopentyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C19H24F3N5/c20-19(21,22)14-7-6-8-15(13-14)23-18(11-4-5-12-18)17-24-25-26-27(17)16-9-2-1-3-10-16/h6-8,13,16,23H,1-5,9-12H2 |
InChI Key |
TUXFURGETXJTGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)C3(CCCC3)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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